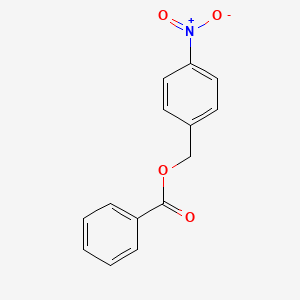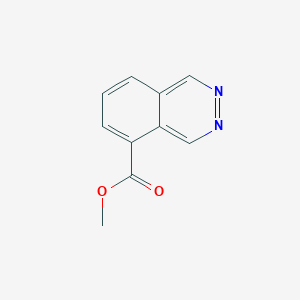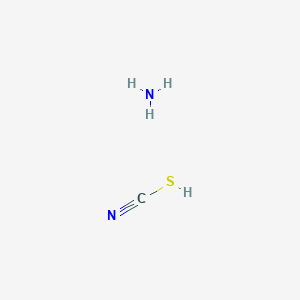
4-Nitrobenzyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzyl benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group (-NO2) attached to the benzyl moiety and a benzoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for preparing p-nitrobenzyl benzoate involves the esterification of p-nitrobenzyl alcohol with benzoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Industrially, p-nitrobenzyl benzoate can be synthesized using similar esterification techniques, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-Nitrobenzyl benzoate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitrobenzyl derivatives.
Reduction: The nitro group in p-nitrobenzyl benzoate can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in the presence of a base.
Major Products:
Oxidation: Nitrobenzyl derivatives.
Reduction: Aminobenzyl benzoate.
Substitution: Substituted benzyl benzoates.
Aplicaciones Científicas De Investigación
Chemistry:
Protecting Groups: 4-Nitrobenzyl benzoate is used as a protecting group for carboxylic acids in organic synthesis. The nitrobenzyl group can be selectively removed under mild conditions, allowing for the deprotection of the carboxylic acid.
Biology:
Enzyme Studies: The compound is used in studies involving esterases and other enzymes that catalyze the hydrolysis of ester bonds. It serves as a substrate to investigate enzyme kinetics and mechanisms.
Medicine:
Prodrug Development: this compound derivatives are explored in the development of prodrugs, where the ester linkage is cleaved in vivo to release the active drug.
Industry:
Polymer Chemistry: The compound is used in the synthesis of functional polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of p-nitrobenzyl benzoate primarily involves the hydrolysis of the ester bond. In the presence of esterases or under acidic/basic conditions, the ester bond is cleaved, resulting in the formation of p-nitrobenzyl alcohol and benzoic acid. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
p-Nitrobenzyl alcohol: Similar structure but lacks the ester group.
p-Nitrobenzoic acid: Contains a carboxylic acid group instead of the ester linkage.
p-Nitrobenzyl chloride: Contains a chloride group instead of the ester linkage.
Uniqueness:
4-Nitrobenzyl benzoate: is unique due to the presence of both the nitro group and the ester linkage, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
Propiedades
Número CAS |
4457-41-4 |
|---|---|
Fórmula molecular |
C14H11NO4 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl benzoate |
InChI |
InChI=1S/C14H11NO4/c16-14(12-4-2-1-3-5-12)19-10-11-6-8-13(9-7-11)15(17)18/h1-9H,10H2 |
Clave InChI |
CRTADXBPEXSZLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8810777.png)




![(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate](/img/structure/B8810830.png)

![5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B8810842.png)





